
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a complex organic compound characterized by the presence of acetamido, hydroxy, and diiodophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenolic compound followed by acetamidation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a deiodinated derivative.
科学研究应用
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialized materials and compounds.
作用机制
The mechanism by which (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The diiodophenyl group may also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid: Lacks the iodine atoms, resulting in different chemical properties.
(2R)-2-acetamido-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid: Contains bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in (2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid makes it unique compared to its analogs. Iodine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H11I2NO4 |
|---|---|
分子量 |
475.02 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m1/s1 |
InChI 键 |
CDXURJOCZAIXFK-SECBINFHSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


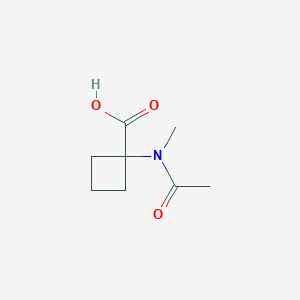
![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)

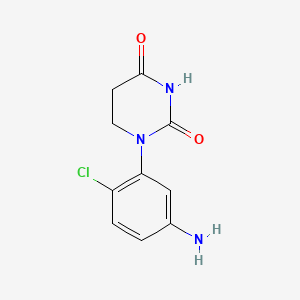
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)

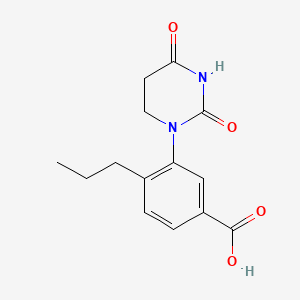
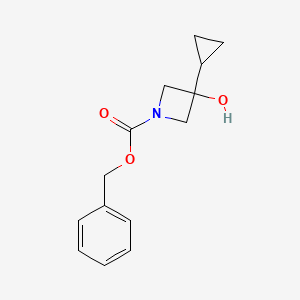
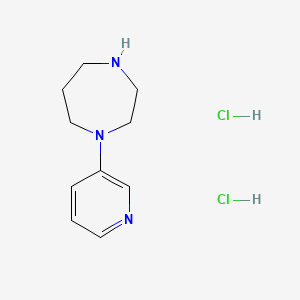
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
